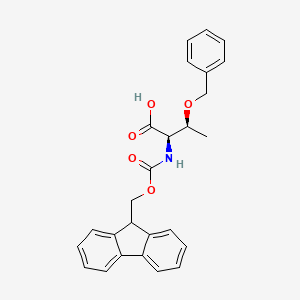

Fmoc-D-Thr(Bzl)-OH

描述

Fmoc-D-Thr(Bzl)-OH is a complex organic compound known for its unique structural properties. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amino acids. The compound also features a benzyloxy group, which adds to its reactivity and versatility in various chemical reactions.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-D-Thr(Bzl)-OH typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Protection of the amino group: The amino group is protected using the Fmoc group, which is introduced via a reaction with Fmoc-Cl in the presence of a base such as triethylamine.

Formation of the benzyloxy group: The benzyloxy group is introduced through a nucleophilic substitution reaction, where a suitable benzyl halide reacts with the intermediate compound.

Coupling reactions: The protected amino acid is then coupled with other intermediates using coupling reagents like EDCI or DCC to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers are often employed to streamline the production process.

化学反应分析

Types of Reactions

Fmoc-D-Thr(Bzl)-OH undergoes various types of chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to remove the Fmoc protecting group, revealing the free amino group.

Substitution: The benzyloxy group can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.

Reduction: Piperidine or hydrazine can be used to remove the Fmoc group.

Substitution: Benzyl halides or other suitable electrophiles are used in the presence of a base.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as deprotected amino acids, oxidized benzyloxy derivatives, and substituted products.

科学研究应用

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-D-Thr(Bzl)-OH is predominantly used in solid-phase peptide synthesis due to its compatibility with Fmoc chemistry, which is favored for its mild deprotection conditions compared to other methods like Boc chemistry. This allows for the synthesis of complex peptides without significant racemization or side reactions.

Advantages of Fmoc Chemistry :

- Milder Conditions : Reduces the risk of degradation for sensitive amino acids.

- High Yield : Improved yields in synthesizing challenging peptides, such as those containing multiple tryptophan residues .

Development of Therapeutic Peptides

Peptides synthesized using this compound have shown promise in drug development, particularly in creating inhibitors for various biological targets. For instance, studies have demonstrated that modified peptides can exhibit enhanced biological activity, making them suitable candidates for therapeutic applications.

Case Study: Cancer Therapeutics

A study explored the synthesis of selective inhibitors targeting Polo-like kinase 1 using this compound as a building block. These inhibitors were designed to disrupt cancer cell proliferation effectively .

Protein Engineering

This compound facilitates the design of proteins with specific functionalities by allowing researchers to incorporate unique amino acid sequences into proteins. This capability is vital for developing proteins with tailored properties for research and therapeutic use.

Peptide Drug Design

The incorporation of this compound into peptide sequences has been linked to improved pharmacokinetic profiles, including increased stability and bioavailability. This makes it an attractive option for designing peptide-based drugs that require prolonged action within biological systems.

Comparative Analysis of Peptide Synthesis Techniques

The following table summarizes key differences between Fmoc-based and Boc-based peptide synthesis methods:

| Feature | Fmoc Chemistry | Boc Chemistry |

|---|---|---|

| Deprotection Conditions | Mild (base treatment) | Harsh (strong acid treatment) |

| Racemization Risk | Lower | Higher |

| Yield Potential | Higher for sensitive peptides | Lower for sensitive peptides |

| Compatibility with Sensitive Amino Acids | High | Moderate |

作用机制

The mechanism of action of Fmoc-D-Thr(Bzl)-OH involves its interaction with specific molecular targets. The Fmoc group protects the amino group, preventing unwanted reactions during synthesis. Upon deprotection, the free amino group can participate in various biochemical pathways, interacting with enzymes and other proteins to exert its effects.

相似化合物的比较

Similar Compounds

4,4’-Difluorobenzophenone: This compound is used as a precursor in the synthesis of high-performance polymers.

2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, used in research and therapeutic applications.

Uniqueness

Fmoc-D-Thr(Bzl)-OH is unique due to its combination of the Fmoc protecting group and the benzyloxy group, which provides versatility in synthetic applications and reactivity in various chemical reactions.

生物活性

Fmoc-D-Thr(Bzl)-OH, or 9-fluorenylmethyloxycarbonyl-D-threonine benzyl ester, is a protected amino acid commonly used in solid-phase peptide synthesis (SPPS). Its structural configuration allows for specific interactions in biological systems, making it an important compound in peptide chemistry and drug development. This article explores the biological activity of this compound, including its synthesis, applications, and case studies highlighting its effects.

This compound features a threonine backbone with a benzyl protecting group on the hydroxyl side chain. The Fmoc group facilitates the protection of the amine during synthesis, while the benzyl group protects the hydroxyl group, allowing for selective reactions.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₅N₁O₃ |

| Molecular Weight | 273.37 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO, DMF |

| Appearance | White to off-white powder |

Synthesis

The synthesis of this compound typically involves the following steps:

- Protection of Threonine : The hydroxyl group is protected using benzyl chloride in the presence of a base.

- Fmoc Protection : The amine group is protected with Fmoc using standard coupling reagents such as HATU.

- Purification : The product is purified via HPLC to ensure high purity for biological assays.

Biological Activity

The biological activity of this compound can be assessed through various mechanisms:

- Antimicrobial Activity : Studies have shown that derivatives containing threonine exhibit varying degrees of antimicrobial properties. For example, peptides synthesized with this compound have been tested against Gram-negative bacteria, revealing significant inhibitory effects at specific concentrations .

- Cytotoxicity Studies : Research indicates that threonine-containing peptides can enhance the cytotoxic effects of chemotherapeutic agents. In vitro studies demonstrated that conjugates formed with this compound exhibited improved cellular uptake and cytotoxicity against cancer cell lines compared to free drugs .

Table 2: Summary of Biological Activities

| Study Type | Findings |

|---|---|

| Antimicrobial | Inhibition of Gram-negative bacteria |

| Cytotoxicity | Enhanced effects in cancer cell lines |

| Drug Conjugation | Improved delivery and efficacy of chemotherapeutics |

Case Studies

- Antimicrobial Peptide Development : A study synthesized peptides incorporating this compound and evaluated their potency against various bacterial strains. Results indicated that modifications at the threonine position significantly affected antimicrobial activity, suggesting its importance in peptide design .

- Peptide-MTX Conjugates : In research focused on methotrexate (MTX) delivery systems, this compound was utilized to enhance the solubility and bioavailability of MTX. The conjugates demonstrated superior intracellular uptake and cytotoxicity in resistant cancer cell lines compared to MTX alone .

- Cyclodepsipeptide Synthesis : Another study explored the use of this compound in synthesizing cyclodepsipeptides, which showed promising results in terms of biological activity and structural stability .

属性

IUPAC Name |

(2R,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylmethoxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO5/c1-17(31-15-18-9-3-2-4-10-18)24(25(28)29)27-26(30)32-16-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h2-14,17,23-24H,15-16H2,1H3,(H,27,30)(H,28,29)/t17-,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCDMMWCWPVCHLL-BXKMTCNYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40679794 | |

| Record name | O-Benzyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131545-63-6 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-O-(phenylmethyl)-D-threonine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131545-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-Benzyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。